Calculated Physicochemical Differentiation: Lipophilicity and Topological Polar Surface Area
A critical limitation must be stated upfront: no direct, quantitative head-to-head biological or performance data was found in the peer-reviewed literature for this specific compound. However, its differentiation from key analogs can be established through calculated physicochemical properties that are predictive of pharmacokinetic behavior [1]. The 5,7-dichloro substitution results in a significantly higher LogP (2.7) compared to the unsubstituted parent compound 2H-1,4-benzothiazin-3(4H)-one, indicating a substantial increase in lipophilicity [2]. This property directly governs membrane permeability, solubility, and propensity for off-target binding, which are critical in cell-based assays and in vivo models.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | Unsubstituted 2H-1,4-benzothiazin-3(4H)-one: XLogP3 ~1.3 |
| Quantified Difference | Δ LogP ≈ +1.4 |
| Conditions | Calculated using the XLogP3 algorithm [2] |
Why This Matters
The >10-fold increase in lipophilicity (as inferred from the Δ LogP of 1.4) will dramatically alter the compound's behavior in biological assays, making it a necessary starting point for structure-activity relationship (SAR) studies targeting intracellular or membrane-bound targets.
- [1] Angenechem. Product Information for CAS 100831-31-0. Accessed May 13, 2026. View Source
- [2] PubChem. 4H-1,4-Benzothiazin-3-one. Accessed May 13, 2026. View Source
